Cas no 15560-07-3 (Benzeneacetamide,4-(butylthio)-N-hydroxy-3-methyl-)

15560-07-3 structure
Product name:Benzeneacetamide,4-(butylthio)-N-hydroxy-3-methyl-
Benzeneacetamide,4-(butylthio)-N-hydroxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetamide,4-(butylthio)-N-hydroxy-3-methyl-
- 2-[4-(Butylsulfanyl)-3-methylphenyl]-N-hydroxyacetamide
- 2-[4-(Butylthio)-3-methylphenyl]acetohydroxamic acid
- 15560-07-3
- 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid
- BRN 2858266
- 2-(4-butylsulfanyl-3-methylphenyl)-N-hydroxyacetamide
- DTXSID10935238
- 2-[4-(Butylsulfanyl)-3-methylphenyl]-N-hydroxyethanimidic acid
- ACETOHYDROXAMIC ACID, 2-(4-(BUTYLTHIO)-m-TOLYL)-
-
- Inchi: InChI=1S/C13H19NO2S/c1-3-4-7-17-12-6-5-11(8-10(12)2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15)
- InChI Key: SWZKVMOOTCVDGL-UHFFFAOYSA-N
- SMILES: C(SC1C=CC(CC(NO)=O)=CC=1C)CCC
Computed Properties
- Exact Mass: 253.11377
- Monoisotopic Mass: 253.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- PSA: 49.33
Benzeneacetamide,4-(butylthio)-N-hydroxy-3-methyl- Related Literature
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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